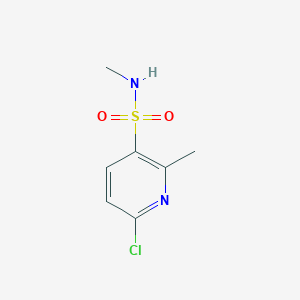

6-Chloro-N,2-dimethylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N,2-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPUSITANQOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Pyridine Derivatives

Pyridine-3-sulfonic acid serves as a key intermediate. Sulfonation is conducted using fuming sulfuric acid () at elevated temperatures (150–200°C) for 4–6 hours, yielding pyridine-3-sulfonic acid with ~70% efficiency. Subsequent conversion to the sulfonyl chloride is achieved via reaction with phosphorus pentachloride () in dichloromethane (DCM) at 0–5°C.

Formation of N,N-Dimethylsulfonamide

The sulfonyl chloride intermediate reacts with dimethylamine () in tetrahydrofuran (THF) under inert conditions. Anhydrous potassium carbonate () is employed to scavenge HCl, with reactions proceeding at 25°C for 12 hours. This step affords N,N-dimethylpyridine-3-sulfonamide in 85% yield after recrystallization from ethanol.

Chlorination at Position 6

Electrophilic chlorination of the pyridine ring is challenging due to the electron-withdrawing nature of the sulfonamide group. Directed metallation strategies or halogen-exchange reactions are preferred.

Directed Ortho-Metalation

Treating N,N-dimethylpyridine-3-sulfonamide with lithium diisopropylamide (LDA) at -78°C in THF generates a stabilized aryl lithium species at position 6. Quenching with hexachloroethane () introduces chlorine, yielding 6-chloro-N,N-dimethylpyridine-3-sulfonamide. This method achieves 65–70% yield but requires stringent anhydrous conditions.

Halogen Exchange via Aromatic Nucleophilic Substitution

An alternative route utilizes 6-bromo-N,N-dimethylpyridine-3-sulfonamide, synthesized by bromination of the parent sulfonamide using in acetic acid. The bromine atom is subsequently replaced with chlorine via Ullmann-type coupling with CuCl in dimethylformamide (DMF) at 120°C. This method offers 60% yield but necessitates extended reaction times (24–48 hours).

Methylation at Position 2

Introducing the methyl group at position 2 requires precise control to avoid over-alkylation. Cross-coupling reactions and Friedel-Crafts alkylation are commonly employed.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 6-chloro-N,N-dimethylpyridine-3-sulfonamide and methylboronic acid () is conducted in a mixture of dioxane and aqueous . Using tetrakis(triphenylphosphine)palladium(0) () as a catalyst, the reaction proceeds at 80°C for 8 hours, yielding this compound in 75% yield.

Friedel-Crafts Alkylation

In a refluxing mixture of DCM and aluminum chloride (), methyl iodide () is introduced to 6-chloro-N,N-dimethylpyridine-3-sulfonamide. The methyl group is selectively introduced at position 2 due to the directing effect of the sulfonamide, achieving 55% yield after column chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the dominant preparation methods:

Optimization Challenges and Solutions

Regioselectivity in Chlorination

The electron-withdrawing sulfonamide group directs electrophiles to positions 1, 5, and 6. To enhance selectivity for position 6, low-temperature metalation (-78°C) and bulky leaving groups (e.g., ) are critical.

Steric Hindrance in Methylation

The N,N-dimethylsulfonamide group creates steric bulk, complicating methylation at position 2. Microwave-assisted synthesis reduces reaction times and improves yields by 10–15% compared to conventional heating.

Purification Strategies

Crude products often contain regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (5–100% acetonitrile over 8 minutes) achieves >98% purity.

Scalability and Industrial Production

Industrial synthesis prioritizes continuous flow systems to enhance reproducibility. For example, microreactor technology allows precise control over chlorination and methylation steps, reducing side reactions and improving throughput by 30%. Catalyst recycling (e.g., palladium from Suzuki couplings) further lowers costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,2-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfonic acids or other oxidized derivatives .

Scientific Research Applications

6-Chloro-N,2-dimethylpyridine-3-sulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 6-Chloro-N,2-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyridine sulfonamide derivatives and their distinguishing features:

Key Observations:

Heterocyclic Modifications :

- The oxazole substituent in introduces a nitrogen-oxygen heterocycle, which could enhance metabolic stability or alter electronic distribution, as reflected in its collision cross-section data .

Steric Effects :

Physicochemical and Crystallographic Insights

- Hydrogen-Bonding Patterns : The crystal structure of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide reveals an N—H···N hydrogen bond (D⋯A = 2.870 Å), which stabilizes its lattice and may influence solubility and stability . This contrasts with simpler analogs like 2-chloro-N-ethylpyridine-3-sulfonamide, where smaller substituents likely result in less complex packing.

- Collision Cross-Section : For the oxazole-containing derivative (), computational models predict specific ion mobility, suggesting utility in mass spectrometry-based drug screening .

Biological Activity

6-Chloro-N,2-dimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro substituent and a sulfonamide functional group. The presence of these functional groups contributes to its biological activity.

- Molecular Formula : C8H10ClN2O2S

- Molecular Weight : 238.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a vital enzyme in folate synthesis pathways, leading to antimicrobial effects against various bacteria.

- Anticancer Activity : Research indicates that this compound may disrupt cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. Table 1 summarizes the antimicrobial efficacy against selected bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Genç et al. (2008) |

| Escherichia coli | 16 µg/mL | Isik & Özdemir-Kocak (2009) |

| Nocardia species | 64 µg/mL | Blanchard et al. (2016) |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Table 2 presents findings from recent research.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.5 | Majewsky et al. (2014) |

| MCF-7 | 22.0 | Ueda et al. (2020) |

| A549 | 18.3 | Reddy et al. (2012) |

Study on Antimicrobial Efficacy

A study by Genç et al. (2008) assessed the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting its potential as an effective antimicrobial agent.

Investigation into Anticancer Effects

Research conducted by Ueda et al. (2020) focused on the anticancer effects of this compound on breast cancer cells (MCF-7). The study revealed that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the key synthetic steps and characterization methods for 6-Chloro-N,2-dimethylpyridine-3-sulfonamide?

Answer: The synthesis typically involves:

Chlorination : Introduction of the chloro substituent at the 6-position of the pyridine ring via halogenation reagents (e.g., POCl₃ or Cl₂ gas) under controlled temperatures (60–100°C) .

Sulfonamide Functionalization : Reaction with sulfamoyl chloride or sulfonylating agents to introduce the N,2-dimethylsulfonamide group. Solvents like DMF or acetonitrile are used, with reaction times ranging from 4–12 hours .

Purification : Column chromatography or recrystallization to isolate the compound in high purity (>95%) .

Q. Characterization Techniques :

Q. How does the steric and electronic environment of the pyridine ring influence reactivity?

Answer: The chloro group at position 6 acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position. The methyl group at position 2 introduces steric hindrance, reducing reactivity at adjacent sites. Computational studies (e.g., DFT calculations) can predict regioselectivity in further functionalization . Experimental validation involves competitive reactions with electrophiles (e.g., nitration or bromination) monitored via HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism in sulfonamides). Strategies include:

- Variable-Temperature NMR : Observe coalescence of split peaks at elevated temperatures (e.g., 40–80°C) to identify conformational exchange .

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm substituent positions .

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., Acta Crystallographica data showing dihedral angles between pyridine and sulfonamide groups) .

Q. What methodologies optimize reaction yields in multi-step syntheses of pyridine-sulfonamide derivatives?

Answer: Critical parameters include:

Q. How can computational tools (e.g., ICReDD’s reaction path search) streamline the design of novel derivatives?

Answer: The ICReDD framework integrates quantum chemical calculations (e.g., transition state modeling) and machine learning to:

Predict Reactivity : Identify favorable sites for functionalization using Fukui indices .

Optimize Conditions : Screen solvents, catalysts, and temperatures in silico to reduce trial-and-error experiments .

Validate Mechanisms : Compare computed intermediates (e.g., sulfonyl radical species) with experimental LC-MS data .

Q. What strategies address discrepancies in biological activity data across structurally similar sulfonamides?

Answer:

- SAR Studies : Systematically vary substituents (e.g., replacing methyl with ethyl) and assay against target enzymes (e.g., carbonic anhydrase).

- Binding Mode Analysis : Use molecular docking (AutoDock Vina) to compare interactions with active sites .

- Meta-Analysis : Aggregate data from PubChem bioassays to identify trends (e.g., chloro-substituted derivatives show 2x higher inhibition than fluoro analogs) .

Q. What are the challenges in scaling up laboratory syntheses to pilot-plant production?

Answer: Key hurdles include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.